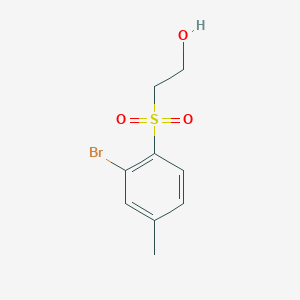

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol

Description

Properties

IUPAC Name |

2-(2-bromo-4-methylphenyl)sulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVSPRWNDXJZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol typically involves the bromination of 4-methyl-benzenesulfonyl chloride followed by nucleophilic substitution with ethanol. The reaction conditions often include the use of bases like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its sulfonyl group is known to enhance the compound's reactivity, making it a suitable candidate for drug development.

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown significant IC50 values in low micromolar ranges, suggesting potential for anticancer therapies.

- Enzyme Inhibition : Research has suggested that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and other diseases. The interaction with these enzymes could lead to the modulation of biochemical processes critical for disease progression.

Biological Research

The compound's biological activities are being explored in several areas:

- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures possess antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) against these microbes was found to be around 25 μg/mL, indicating significant antimicrobial potential .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves interactions with cellular targets, leading to alterations in enzyme activity or disruption of cellular processes essential for microbial survival or cancer cell proliferation.

Industrial Applications

In addition to its research applications, this compound is also utilized in various industrial processes:

- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry where it can be used to create novel therapeutic agents .

- Development of New Materials : Its unique chemical properties make it suitable for use in developing new materials, particularly those requiring specific functional groups for enhanced performance in applications like coatings or adhesives.

Anticancer Activity Case Study

A study evaluated the anticancer potential of several sulfonyl-containing compounds, including this compound. Results indicated that modifications to the sulfonyl group could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (breast cancer) |

| Similar derivative | 10 | HeLa (cervical cancer) |

Enzyme Inhibition Study

Research on enzyme inhibition revealed that this compound effectively inhibits lactate dehydrogenase (LDH), an enzyme linked to metabolic disorders and cancer progression.

| Enzyme | Inhibition (%) | Concentration (μM) |

|---|---|---|

| LDH | 75% | 20 |

| Another target enzyme | 60% | 25 |

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol

Structural Differences :

- The isomer 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol (CAS 1824050-07-8) has bromo and methyl groups at 4- and 3-positions, respectively, compared to the target compound's 2- and 4-positions .

Impact on Properties :

- Synthetic Accessibility : Isomer synthesis may require regioselective bromination or protection/deprotection strategies.

Functional Group Analogues

(4-Bromo-2-methanesulfonylphenyl)methanol (CAS 773873-27-1)

- Structure: Methanesulfonyl (-SO₂CH₃) replaces benzenesulfonyl, and the ethanol group is replaced by methanol (-CH₂OH).

- Molecular Weight : 293.19 g/mol (vs. 279.15 for the target compound) .

- Reactivity : The smaller methanesulfonyl group may reduce steric hindrance but lower thermal stability compared to benzenesulfonyl derivatives.

2-(4-Bromophenyl)ethanol (CAS 4654-39-1)

Substituent Variations in Benzene Derivatives

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

- Structure: Bromo and ethyl groups at 3- and 4-positions; carboxylic acid replaces ethanol.

- Synthesis : Prepared via hydrolysis of ester precursors, highlighting the reactivity of bromo-substituted intermediates .

- Crystallography : Structural analysis via SHELXL and ORTEP software (common tools for sulfonyl/bromo-containing compounds) .

Amino-Ethanol Derivatives (e.g., 2-Amino-2-(4-bromophenyl)ethanol)

- Structure: Amino (-NH₂) group replaces sulfonyl, altering electronic properties.

- Biological Relevance: Similar ethanol moieties are studied for tyrosinase inhibition (e.g., 4-methylphenyl ethanol in ), though sulfonyl groups may reduce bioactivity due to increased steric bulk .

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Key Findings and Implications

- Positional Isomerism : Subtle changes in substituent positions (e.g., bromo at 2 vs. 4) significantly impact electronic properties and reactivity.

- Safety Considerations: While direct SDS data for the target compound is unavailable, analogs like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol () highlight hazards (e.g., acute toxicity), necessitating careful handling of sulfonyl/bromo compounds.

Biological Activity

2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol, with the CAS number 90561-22-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H12BrO3S

- Molecular Weight : 303.17 g/mol

The compound features a bromine atom and a sulfonyl group attached to an ethanol moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in key biochemical pathways. The sulfonyl group enhances the compound's reactivity, allowing it to interact effectively with enzymatic active sites.

Key Enzyme Targets

- β-lactamase : Inhibition enhances the efficacy of β-lactam antibiotics against resistant bacterial strains.

- Phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) : Inhibition affects cellular signaling pathways related to growth and survival.

- Phosphatidylinositol 3-kinases (PI3Kδ and PI3Kγ) : Crucial for various cellular processes, including metabolism and proliferation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism involves modulation of signaling pathways that are critical for cell survival and proliferation.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways. This property positions it as a candidate for developing new antibiotics.

Case Studies and Research Findings

-

Anticancer Activity :

- A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant antitumor potential.

- Modifications to the compound's structure have been shown to enhance selectivity towards cancer cells while reducing toxicity to normal cells.

-

Enzyme Inhibition :

- Research has highlighted the compound's ability to inhibit key metabolic enzymes, which can affect various pathological conditions such as cancer and metabolic disorders.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Antitumor | Low micromolar | Induces apoptosis in cancer cells |

| Similar Sulfonyl Derivative | Antimicrobial | Varies | Disrupts bacterial membranes |

| β-lactamase Inhibitor (related structure) | Enzyme Inhibition | Varies | Enhances efficacy of β-lactam antibiotics |

Preparation Methods

Direct Sulfonation of 2-Bromo-4-methylphenol Followed by Ethanol Functionalization

Overview:

This method involves initial sulfonation of 2-bromo-4-methylphenol, followed by conversion of the phenolic hydroxyl group to ethanol.

- Step 1: Sulfonation of 2-bromo-4-methylphenol using sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group at the phenolic position.

- Step 2: The sulfonated intermediate is then reacted with ethylene oxide or an equivalent ethanol source under basic conditions to attach the ethanol moiety.

- Sulfonation typically occurs at low temperatures (0–25°C).

- Ethanol functionalization may require catalysts such as potassium carbonate or sodium hydride at elevated temperatures (50–80°C).

- Control of regioselectivity is critical to ensure sulfonylation occurs at the ortho position relative to the hydroxyl group.

- Purification involves recrystallization or chromatography.

Bromination of 4-Methylbenzenesulfonyl Derivatives Followed by Ethanol Substitution

Overview:

This approach synthesizes the target compound via bromination of a methylbenzenesulfonyl derivative, followed by nucleophilic substitution with ethanol.

- Step 1: Synthesize 4-methylbenzenesulfonyl chloride or sulfonic acid as a precursor.

- Step 2: Brominate the methyl group at the ortho position using N-bromosuccinimide (NBS) under radical conditions, often with a radical initiator like AIBN, at 0–25°C.

- Step 3: Convert the brominated sulfonyl derivative into the ethanol derivative via nucleophilic substitution, using ethanol in the presence of a base such as potassium carbonate or sodium hydride.

- Radical bromination is performed under inert atmosphere with controlled temperature to prevent over-bromination.

- Nucleophilic substitution proceeds at room temperature or slightly elevated temperatures (25–50°C).

- The bromination step is regioselective owing to the directing effects of the sulfonyl group.

- Purification involves extraction and chromatography.

Preparation via Organosulfonylation of Ethanol Derivatives

Overview:

This method involves the direct sulfonylation of ethanol derivatives with a brominated sulfonyl reagent.

- Step 1: Generate a brominated sulfonyl reagent, such as 2-bromo-4-methylbenzenesulfonyl chloride.

- Step 2: React this reagent with ethanol or ethanol derivatives in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonyl-ethanol linkage.

- The reaction is carried out at ambient temperature to prevent decomposition.

- Use of dry solvents like dichloromethane or chloroform is recommended.

- The process requires careful control of moisture to prevent hydrolysis of sulfonyl chlorides.

- Purification involves washing, drying, and chromatography.

Research-Driven Synthesis Using Chlorosulfonic Acid and Ethanol

Overview:

A more advanced method involves chlorosulfonic acid-mediated sulfonation, followed by ethanol substitution.

- Step 1: React 2-bromo-4-methylphenol with chlorosulfonic acid at low temperature (0–5°C) to obtain the sulfonyl chloride intermediate.

- Step 2: Quench the reaction with ethanol in the presence of a base such as pyridine, leading to the formation of the target compound.

- Chlorosulfonic acid reactions are performed under inert atmosphere with cooling to control exothermicity.

- Post-reaction purification involves washing with water and organic solvents.

- This method offers high regioselectivity and yields but requires careful handling of reagents.

Data Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonation + ethanol functionalization | Sulfuric acid, ethylene oxide | Sulfonation, ethanol attachment | Straightforward, good regioselectivity | Requires precise control of conditions |

| Bromination + nucleophilic substitution | NBS, K2CO3 | Bromination, ethanol substitution | High regioselectivity for bromination | Over-bromination risk, handling of radicals |

| Organosulfonylation | Brominated sulfonyl chloride, ethanol | Sulfonylation of ethanol derivatives | Mild conditions, versatile | Moisture-sensitive reagents |

| Chlorosulfonic acid route | Chlorosulfonic acid, ethanol | Chlorosulfonation, ethanol quench | High regioselectivity | Reagents are highly reactive and hazardous |

Q & A

Q. How can synthetic routes for 2-(2-Bromo-4-methyl-benzenesulfonyl)-ethanol be optimized to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters such as solvent choice, temperature, and stoichiometric ratios. For brominated aromatic intermediates, refluxing in ethanol (as demonstrated in analogous bromophenyl syntheses) enhances reaction efficiency . Monitoring via TLC or NMR at intermediate stages ensures proper progression. Purification techniques like column chromatography (silica gel, gradient elution) or recrystallization (using ethyl acetate/hexane mixtures) are critical for isolating the target compound. Catalogs listing brominated analogs suggest solvent compatibility and stability considerations during purification .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify sulfonyl and bromine substituents via characteristic shifts (e.g., deshielding effects from the sulfonyl group).

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement) resolves molecular geometry and confirms stereochemistry . Pre-experimental Laue group determination and elemental analysis reduce refinement errors .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for bromine isotopic patterns.

Q. How should researchers handle hazardous intermediates during synthesis (e.g., brominated by-products)?

- Methodological Answer : Safety protocols include using fume hoods, PPE, and inert atmospheres for volatile intermediates. Analytical standards for brominated compounds (e.g., 2-bromoethanol) highlight acute toxicity risks (dermal/inhalation) and recommend waste neutralization via sodium bicarbonate or activated carbon .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this sulfonyl-brominated compound?

- Methodological Answer : DFT frameworks (e.g., B3LYP/6-31G*) model electron density distribution, sulfonyl group polarity, and bromine’s electron-withdrawing effects. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, predicts reaction sites for nucleophilic/electrophilic attacks . Solvent effects are incorporated via continuum models (e.g., COSMO) to simulate reaction pathways in ethanol or DMSO .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or crystallographic disorder)?

- Methodological Answer : Iterative validation is key:

- NMR Contradictions : Compare experimental shifts with computed values (e.g., using ACD/Labs or Gaussian). Variable-temperature NMR can reveal dynamic effects like rotamerism.

- Crystallographic Disorder : SHELXL’s PART and SUMP instructions model disordered atoms, while ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty . Cross-validate with Hirshfeld surface analysis to distinguish genuine disorder from experimental noise .

Q. How do solvent polarity and hydrogen-bonding interactions influence the compound’s stability in solution?

- Methodological Answer : Thermodynamic frameworks (e.g., vaporization enthalpy calculations for ethanol analogs) quantify solvent interactions . UV-Vis and fluorescence spectroscopy track solvatochromic shifts, while MD simulations (using GROMACS) model hydrogen-bonding networks. For polar solvents like DMSO, dielectric constant adjustments in DFT optimize stability predictions .

Q. What advanced crystallographic techniques address challenges in resolving heavy-atom (Br/S) positions?

- Methodological Answer :

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion.

- Anomalous Dispersion : Utilize Br’s strong anomalous scattering (λ ≈ 0.92 Å) for phase determination via SHELXD .

- Refinement Constraints : Apply SHELXL’s DELU and SIMU instructions to restrain sulfonyl group geometry, reducing overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.